5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of chloromethyl and trifluoromethyl groups in its structure imparts distinctive chemical properties, making it a subject of interest in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. Commonly, the reaction is carried out in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).
-
Styryl Group Addition: : The styryl group is typically introduced through a Wittig reaction or a Heck coupling reaction. The Wittig reaction involves the use of a phosphonium ylide, while the Heck reaction employs palladium catalysts to couple styrene derivatives with halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring and the styryl group. Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used.
-
Addition Reactions: : The double bond in the styryl group can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), thiols, or amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) in alcohol or aqueous solutions.
Addition: Halogens (Br₂, Cl₂) or hydrogen gas (H₂) in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would reduce the styryl group to an ethyl group.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore The oxadiazole ring is known for its bioactivity, and the presence of trifluoromethyl groups can enhance the compound’s metabolic stability and bioavailability
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
3-(3,5-Di(trifluoromethyl)phenyl)-1,2,4-oxadiazole:
5-(Bromomethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole: Bromine instead of chlorine, which can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
The combination of the chloromethyl group and the trifluoromethyl-substituted styryl group in 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole imparts unique reactivity and potential applications that are not observed in similar compounds. The presence of these functional groups allows for a wide range of chemical modifications and enhances the compound’s utility in various fields.
Properties
IUPAC Name |
3-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O/c14-6-11-21-10(22-23-11)2-1-7-3-8(12(15,16)17)5-9(4-7)13(18,19)20/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCQHTUHQJRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381612 | |
Record name | 5-(chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646989-58-4 | |
Record name | 5-(chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.